3,4-Dichloro-5-fluorophenol
Overview
Description
3,4-Dichloro-5-fluorophenol: is an aromatic compound with the molecular formula C6H3Cl2FO It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenol ring. For example, the reaction of 3,4-dichlorophenol with a fluorinating agent like sulfur tetrafluoride can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the preparation of intermediates, followed by selective halogenation reactions. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-5-fluorophenol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the halogens.
Oxidation Reactions: Quinones and other oxidized derivatives.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3,4-Dichloro-5-fluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dichlorophenol: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluoro-2-chlorophenol: Has a different substitution pattern, leading to variations in chemical behavior.
2,4-Dichloro-5-fluorophenol: Another isomer with different properties due to the position of the substituents.
Uniqueness: 3,4-Dichloro-5-fluorophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenol ring. This arrangement can influence its chemical reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
3,4-dichloro-5-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPYRWOMBLZYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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